Zorubicin HCl
Overview
Description
Zorubicin HCl, also known as benzoylhydrazone daunorubicin, is a semisynthetic compound derived from daunorubicin. It is primarily known for its antitumor activity and is used in chemotherapy, particularly for treating acute myelocytic leukemia. This compound is valued for its lower toxicity and cardiotoxicity compared to other anthracyclines .
Mechanism of Action
Target of Action
Zorubicin HCl, also known as Rubidazone, is a drug of the anthracycline class . The primary targets of Zorubicin are DNA and topoisomerase II . DNA is the genetic material of cells, and topoisomerase II is an enzyme that controls the changes in DNA structure by catalyzing the breaking and rejoining of the phosphodiester backbone of DNA strands during the normal cell cycle.
Mode of Action
Zorubicin interacts with its targets by intercalating into DNA and interacting with topoisomerase II . Intercalation involves the insertion of molecules between the planar bases of DNA, which disrupts the normal functioning of DNA and inhibits DNA replication and transcription. The interaction with topoisomerase II further inhibits DNA synthesis and function .
Biochemical Pathways
The inhibition of dna and topoisomerase ii disrupts the normal cell cycle, preventing the replication of cancer cells and leading to cell death .
Result of Action
The result of Zorubicin’s action is the inhibition of DNA synthesis and function, which prevents the replication of cancer cells and leads to cell death . This makes Zorubicin an effective chemotherapy for a variety of cancer types .
Biochemical Analysis
Biochemical Properties
Zorubicin Hydrochloride is a benzoyl hydrazone derivative of the anthracycline antineoplastic antibiotic daunorubicin . It interacts with DNA, topoisomerase II, and inhibits DNA polymerases .
Cellular Effects
Zorubicin Hydrochloride exerts its effects on various types of cells, primarily cancer cells. It intercalates into DNA, interacts with topoisomerase II, and inhibits DNA polymerases . This interaction disrupts the replication and transcription processes, leading to cell death .
Molecular Mechanism
The molecular mechanism of Zorubicin Hydrochloride involves its intercalation into DNA, which disrupts the DNA’s double helix structure . This disruption prevents the normal functioning of DNA replication and transcription processes . Additionally, Zorubicin Hydrochloride interacts with topoisomerase II, an enzyme involved in DNA replication and transcription, further inhibiting these processes .
Preparation Methods
Zorubicin HCl is synthesized through a series of chemical reactions starting from daunorubicin. The synthetic route involves the formation of a benzoylhydrazone derivative. The process typically includes the following steps:
Formation of Benzoylhydrazone: Daunorubicin is reacted with benzoylhydrazine under controlled conditions to form the benzoylhydrazone derivative.
Purification: The product is purified using chromatographic techniques to ensure high purity and yield
Industrial production methods involve large-scale synthesis using high-pressure liquid chromatography to ensure the stability and purity of rubidazone .
Chemical Reactions Analysis
Zorubicin HCl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form daunorubicin and other metabolites.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the benzoylhydrazone moiety
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are daunorubicin and its derivatives .
Scientific Research Applications
Zorubicin HCl has several scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of anthracyclines.
Biology: this compound is used in cell culture studies to understand its effects on cellular processes.
Medicine: It is primarily used in chemotherapy for treating acute myelocytic leukemia and other malignancies. .
Industry: This compound is used in the pharmaceutical industry for the development of new antitumor drugs.
Comparison with Similar Compounds
Zorubicin HCl is compared with other anthracyclines like daunorubicin and adriamycin:
Daunorubicin: This compound is a derivative of daunorubicin and shares similar antitumor activity but with lower cardiotoxicity.
Adriamycin: This compound has a similar therapeutic index to adriamycin but is less toxic to cardiac muscle cells
Similar compounds include:
- Daunorubicin
- Adriamycin (doxorubicin)
- Epirubicin
- Idarubicin
This compound’s uniqueness lies in its lower toxicity profile, making it a valuable alternative in chemotherapy .
Properties
IUPAC Name |
N-[1-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethylideneamino]benzamide;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O10.ClH/c1-15-28(38)20(35)12-23(46-15)47-22-14-34(44,16(2)36-37-33(43)17-8-5-4-6-9-17)13-19-25(22)32(42)27-26(30(19)40)29(39)18-10-7-11-21(45-3)24(18)31(27)41;/h4-11,15,20,22-23,28,38,40,42,44H,12-14,35H2,1-3H3,(H,37,43);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFHKYQGZDAKMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)C6=CC=CC=C6)C)O)N)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36ClN3O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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